

Application Notes and Protocols: Synthesis of 5-Nitro-3H-benzofuran-2-one

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Compound of Interest

Compound Name: 5-Nitro-3H-benzofuran-2-one

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Abstract

This document provides a detailed protocol for the synthesis of **5-Nitro-3H-benzofuran-2-one**, a key intermediate in the synthesis of various pharmaceutically active compounds. The synthesis involves the nitration of 3H-benzofuran-2-one. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis and purification of the target compound, achieving a good yield and high purity.

Introduction

5-Nitro-3H-benzofuran-2-one is a valuable building block in medicinal chemistry and drug discovery. Notably, it serves as a crucial intermediate in the synthesis of the antiarrhythmic drug dronedarone.^[1] The introduction of a nitro group onto the benzofuranone core provides a handle for further chemical modifications, enabling the generation of diverse molecular scaffolds for biological screening. The protocol described herein is based on established literature methods and provides a reliable procedure for the laboratory-scale synthesis of this important intermediate.^[1]

Reaction Scheme

The synthesis proceeds in two main steps: first, the preparation of the starting material 3H-benzofuran-2-one from 2-hydroxyphenylacetic acid, followed by the nitration of 3H-benzofuran-

2-one to yield the final product, **5-Nitro-3H-benzofuran-2-one**.

Step 1: Synthesis of 3H-benzofuran-2-one

Step 2: Synthesis of **5-Nitro-3H-benzofuran-2-one**

Experimental Protocols

Part 1: Synthesis of 3H-benzofuran-2-one (Starting Material)

Materials:

- 2-hydroxyphenylacetic acid
- Toluene
- p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

Equipment:

- 100 mL round-bottom flask
- Dean-Stark apparatus
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator

Procedure:

- To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol) and 60 mL of toluene.^[1]
- Add a catalytic amount of p-TsOH to the mixture.

- Heat the mixture to reflux and stir for 4 hours, collecting the water generated in the Dean-Stark trap.[\[1\]](#)
- After the reaction is complete (as indicated by the cessation of water collection), allow the mixture to cool to room temperature.
- Remove the residual solvent at reduced pressure using a rotary evaporator to obtain 3H-benzofuran-2-one. The product is obtained in quantitative yield (approximately 3.9 g) and can be used in the next step without further purification.[\[1\]](#)

Part 2: Synthesis of 5-Nitro-3H-benzofuran-2-one

Materials:

- 3H-benzofuran-2-one (3.9 g)
- Acetic anhydride (25 ml)
- 65% Nitric acid (4 ml)
- Glacial acetic acid (4 ml)
- Ice
- Sulfuric acid
- Ethyl acetate (for recrystallization)

Equipment:

- Reaction flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Heating mantle

- Buchner funnel and filter paper
- Beakers

Procedure:

- In a reaction flask, dissolve 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 ml).^[1]
- Cool the solution in an ice bath to maintain the temperature below 293K (20°C).^[1]
- Prepare a nitrating mixture by carefully adding 65% nitric acid (4 ml) to glacial acetic acid (4 ml).
- Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one while maintaining the temperature below 293K.^[1]
- After the addition is complete, stir the mixture and reflux for 1 hour.^[1]
- Decompose the reaction mixture by pouring it over ice, followed by the addition of sulfuric acid.^[1]
- Filter the resulting precipitate using a Buchner funnel.^[1]
- Purify the crude product by recrystallization from ethyl acetate to obtain pure **5-nitro-3H-benzofuran-2-one**.^[1] The reported yield is 70%.^[1]

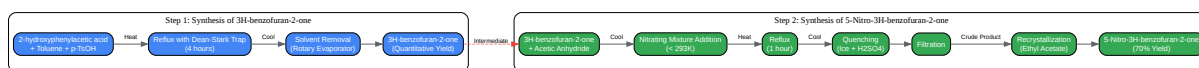
Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of **5-Nitro-3H-benzofuran-2-one**

Parameter	Value	Reference
Starting Material (3H-benzofuran-2-one)		
Mass	3.9 g	[1]
Reagents		
Acetic Anhydride	25 ml	[1]
65% Nitric Acid	4 ml	[1]
Glacial Acetic Acid	4 ml	[1]
Reaction Conditions		
Temperature	Below 293 K (20°C)	[1]
Reflux Time	1 hour	[1]
Product (5-Nitro-3H-benzofuran-2-one)		
Yield	70%	[1]
Purification Method	Recrystallization from ethyl acetate	[1]

Mandatory Visualization

Experimental Workflow



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Caption: Workflow for the synthesis of **5-Nitro-3H-benzofuran-2-one**.

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References

- 1. 5-Nitro-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
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